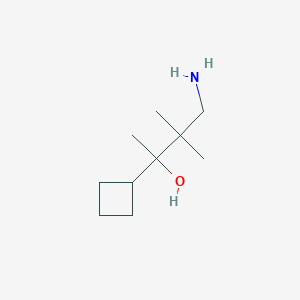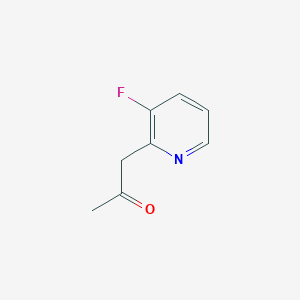
1-(3-Fluoropyridin-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoropyridin-2-yl)propan-2-one is a chemical compound with the molecular formula C8H8FNO. It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom.
Preparation Methods
One common method is the use of Selectfluor, a fluorinating reagent, which facilitates the substitution of a hydrogen atom with a fluorine atom on the pyridine ring . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve large-scale synthesis using similar fluorination techniques, with additional steps for purification and quality control .
Chemical Reactions Analysis
1-(3-Fluoropyridin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated compounds are often used in biological studies due to their unique properties, such as increased metabolic stability.
Medicine: This compound may be explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)propan-2-one involves its interaction with molecular targets through its fluorine atom and ketone group. The fluorine atom can enhance the compound’s binding affinity to specific targets, while the ketone group can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(3-Fluoropyridin-2-yl)propan-2-one can be compared with other fluorinated pyridine derivatives, such as:
- 1-(2-Fluoropyridin-3-yl)propan-2-one
- 1-(4-Fluoropyridin-2-yl)propan-2-one
- 1-(3-Chloropyridin-2-yl)propan-2-one
These compounds share similar structures but differ in the position of the fluorine or other substituents on the pyridine ring. The unique position of the fluorine atom in this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(3-fluoropyridin-2-yl)propan-2-one |
InChI |
InChI=1S/C8H8FNO/c1-6(11)5-8-7(9)3-2-4-10-8/h2-4H,5H2,1H3 |
InChI Key |
HNYHQQLVHRWRDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


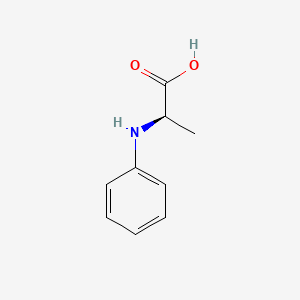
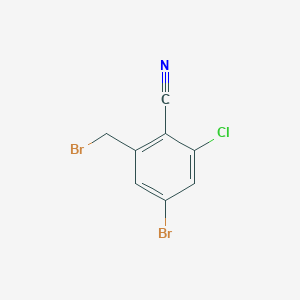
![N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B15252155.png)
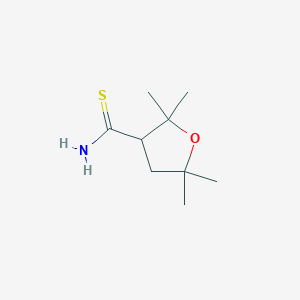
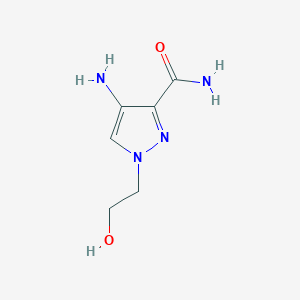

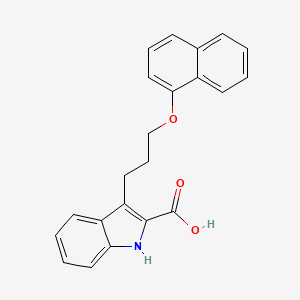
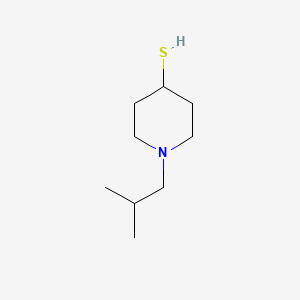
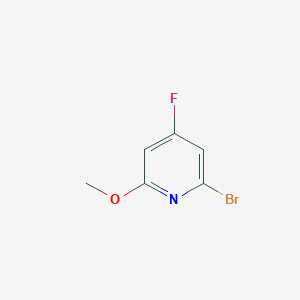
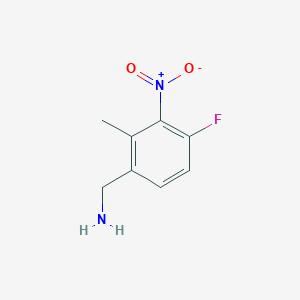
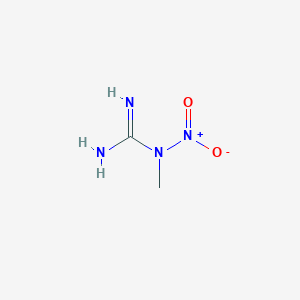
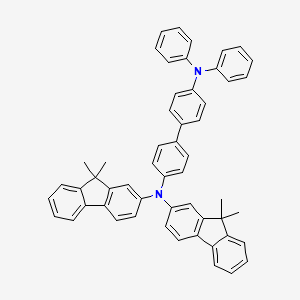
![N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B15252245.png)
